molecular formula C9H17NO2 B15257156 3-Isobutylpyrrolidine-3-carboxylic acid

3-Isobutylpyrrolidine-3-carboxylic acid

Cat. No.: B15257156
M. Wt: 171.24 g/mol
InChI Key: UMHSWFQVKDRCJT-UHFFFAOYSA-N
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Description

3-(2-methylpropyl)pyrrolidine-3-carboxylic acid is a compound that belongs to the class of pyrrolidine carboxylic acids. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activities . The compound’s structure includes a pyrrolidine ring substituted with a 2-methylpropyl group and a carboxylic acid group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 3-(2-methylpropyl)pyrrolidine-3-carboxylic acid can be achieved through several routes. One common method involves the organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes . This method allows for the production of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. The reaction conditions typically involve the use of specific catalysts and controlled environments to ensure high yield and purity.

Chemical Reactions Analysis

3-(2-methylpropyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or aldehydes, while reduction can yield alcohols or amines.

Scientific Research Applications

This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In medicinal chemistry, pyrrolidine derivatives are known for their potential as therapeutic agents due to their ability to interact with various biological targets . The compound’s unique structure allows it to be used in the design of novel drugs with improved efficacy and selectivity. Additionally, it is used in the synthesis of complex organic molecules and as a building block in the development of new materials.

Mechanism of Action

The mechanism of action of 3-(2-methylpropyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidine ring can engage in various binding interactions with proteins, enzymes, and receptors, influencing their activity . The stereochemistry of the molecule plays a crucial role in its biological activity, as different stereoisomers can exhibit distinct binding modes and effects.

Comparison with Similar Compounds

3-(2-methylpropyl)pyrrolidine-3-carboxylic acid can be compared with other pyrrolidine derivatives, such as pyrrolidine-2-one and pyrrolidine-2,5-diones . These compounds share the pyrrolidine ring structure but differ in their substituents and functional groups. The unique substitution pattern of 3-(2-methylpropyl)pyrrolidine-3-carboxylic acid gives it distinct chemical and biological properties, making it a valuable compound for various applications. Similar compounds include pyrrolizines and prolinol, which also exhibit significant biological activities and are used in drug discovery .

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

3-(2-methylpropyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C9H17NO2/c1-7(2)5-9(8(11)12)3-4-10-6-9/h7,10H,3-6H2,1-2H3,(H,11,12)

InChI Key

UMHSWFQVKDRCJT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1(CCNC1)C(=O)O

Origin of Product

United States

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